![molecular formula C19H15Cl2N3O6 B2499694 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate CAS No. 383147-94-2](/img/structure/B2499694.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate
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Overview
Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate, or [(1E)-2-(2,4-DNP)CHDA], is a novel synthetic compound that has been studied in recent years due to its potential applications in scientific research. This compound has been studied for its ability to act as a substrate for enzymes, its biochemical and physiological effects, and its potential uses in lab experiments.
Scientific Research Applications
Photoredox Catalysis
Photoredox catalysis involves using light to drive chemical reactions. [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate can serve as a photoredox catalyst due to its electron-withdrawing nitro groups. Researchers have explored its application in promoting cyclization reactions, such as the metal-free visible-light photoredox-catalyzed intermolecular cyclization of O-2,4-dinitrophenyl oximes to phenanthridines .
Chemical Sensors
Due to its unique electronic properties, this compound may find applications in chemical sensors. Researchers explore its ability to detect specific analytes based on changes in fluorescence, conductivity, or other properties.
Safety And Hazards
properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O6/c20-11-5-7-15(16(21)9-11)19(25)30-22-17-4-2-1-3-13(17)14-8-6-12(23(26)27)10-18(14)24(28)29/h5-10,13H,1-4H2/b22-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXPHVPJWJTWDZ-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate |
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